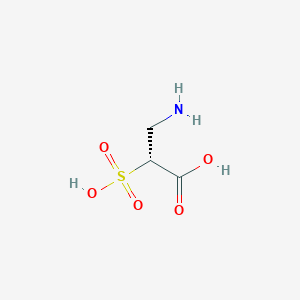

(2R)-3-amino-2-sulfopropanoic acid

Description

Definitional Framework and Nomenclature

IUPAC Designation and Common Synonyms.nih.govwikipedia.org

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound as (2R)-2-amino-3-sulfopropanoic acid . nih.gov However, it is more commonly known in research and commercial contexts by several synonyms. The most prevalent of these is L-Cysteic acid . nih.govsigmaaldrich.com Other frequently used names include 3-Sulfoalanine and Cysteinesulfonic acid. nih.govwikipedia.orgatamanchemicals.com

The compound is an amino acid derivative that results from the oxidation of the thiol group in cysteine to a sulfonic acid group. wikipedia.orgontosight.aiatamanchemicals.com This structural modification significantly alters its chemical properties, making it more hydrophilic than its precursor, cysteine. ontosight.ai

Table 1: Common Synonyms for (2R)-3-amino-2-sulfopropanoic acid

| IUPAC Name | Common Synonyms |

|---|---|

| (2R)-2-amino-3-sulfopropanoic acid | L-Cysteic acid, 3-Sulfoalanine, Cysteinesulfonic acid |

Stereochemical Considerations.nih.govnih.govlibretexts.org

The designation "(2R)" in its IUPAC name specifies the stereochemistry at the alpha-carbon, the chiral center of the molecule. nih.govnih.gov This follows the Cahn-Ingold-Prelog (CIP) priority rules, where the "R" configuration indicates a specific spatial arrangement of the substituents.

In the context of amino acids, the D/L nomenclature is also widely used. libretexts.org this compound corresponds to the L-configuration , hence the common name L-Cysteic acid. nih.govdrugbank.com This is significant because the vast majority of amino acids found in proteins are of the L-configuration. libretexts.org It is important to note that while most L-amino acids have an S-configuration in the R/S system, the presence of the higher atomic weight sulfur atom in the side chain of cysteine and its derivatives like L-cysteic acid gives it an R-configuration. libretexts.orgwikipedia.org

Historical Perspectives in Amino Acid Biochemistry

The story of this compound is intrinsically linked to the discovery and study of its parent amino acid, L-cysteine. L-cysteine was first isolated in 1810 by Wollaston from urinary calculi, who named it "cystic oxide". eurpepsoc.com This substance was later identified as cystine, the oxidized dimer of cysteine. eurpepsoc.com

L-cysteic acid itself was identified as a product of the oxidation of cysteine. ontosight.aiatamanchemicals.com Early research, for instance, isolated it from human hair that had been treated with permanganate. nih.govatamanchemicals.comdrugbank.com Its presence was also noted in the outer fleece of sheep, where wool is exposed to environmental factors like light and weather, leading to the oxidation of cysteine residues. nih.govatamanchemicals.comdrugbank.com These initial findings established L-cysteic acid as a naturally occurring derivative of cysteine, sparking interest in its formation and potential biological roles. The development of synthetic methods, such as the oxidation of L-cysteine or more complex multi-step syntheses, has been crucial for producing the compound for research purposes. oup.com

Broad Biological Occurrence and Research Significance

This compound is found across a wide range of living organisms, from bacteria to humans. atamanchemicals.comatamanchemicals.com It is recognized as a human and Escherichia coli metabolite. nih.govnih.gov

Its research significance stems from its involvement in several key biological processes:

Metabolic Intermediate: L-cysteic acid is a key intermediate in cysteine metabolism. ontosight.ai It can be metabolized to produce pyruvate (B1213749) and sulfite. wikipedia.org

Precursor to Taurine (B1682933): In microalgae, L-cysteic acid serves as a biosynthetic precursor to taurine, an important biological compound. wikipedia.orgatamanchemicals.comatamanchemicals.com In animals, while most taurine is synthesized from cysteine sulfinate, the pathway involving L-cysteic acid is also a subject of study. wikipedia.orghmdb.ca

Neurotransmitter Research: As an analogue of other excitatory amino acids like cysteine sulfinic acid, L-cysteic acid is used as a tool in neuroscience research. sigmaaldrich.comatamanchemicals.com It has been shown to act as an agonist at several metabotropic glutamate (B1630785) receptors (mGluRs) in rats, making it valuable for studying these receptor systems. sigmaaldrich.comatamanchemicals.com

Inhibitor Studies: It can act as a competitive inhibitor in certain bacterial transport systems, such as the aspartate:alanine antiporter (AspT). sigmaaldrich.com

The diverse roles and applications of this compound underscore its importance in the field of biochemistry.

Table 2: Key Research Areas for this compound

| Research Area | Significance of this compound |

|---|---|

| Cysteine Metabolism | Serves as a metabolic intermediate. ontosight.ai |

| Taurine Biosynthesis | Acts as a precursor, particularly in microalgae. wikipedia.orgatamanchemicals.comatamanchemicals.com |

| Neuroscience | Used as an agonist for metabotropic glutamate receptors. sigmaaldrich.comatamanchemicals.com |

| Bacterial Transport | Functions as a competitive inhibitor for certain transporters. sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C3H7NO5S |

|---|---|

Molecular Weight |

169.16 g/mol |

IUPAC Name |

(2R)-3-amino-2-sulfopropanoic acid |

InChI |

InChI=1S/C3H7NO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1 |

InChI Key |

OFQOAYWZEYNFQC-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)S(=O)(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)S(=O)(=O)O)N |

Origin of Product |

United States |

Molecular and Cellular Functions of 2r 3 Amino 2 Sulfopropanoic Acid

Participation in Oxidative Stress Response Mechanisms

While specific research detailing the direct participation of (2R)-3-amino-2-sulfopropanoic acid in oxidative stress response mechanisms is not extensively covered in the provided results, its close structural relationship to cysteine and taurine (B1682933) suggests a potential role. Taurine, for instance, is found in high concentrations in excitable tissues and its depletion is linked to various cellular impairments. nih.gov It is known to be involved in cytoprotection, partly through its antioxidant properties and its ability to scavenge reactive oxygen species. Given that L-cysteic acid is a metabolic precursor to taurine in some pathways, it may contribute indirectly to the cellular defense against oxidative stress by influencing taurine levels.

Modulation of Amino Acid Transport Systems

This compound actively interacts with and modulates various amino acid transport systems, influencing the cellular uptake and exchange of other amino acids.

In neuronal systems, this compound is recognized as an excitatory amino acid. Its neuroactivity implies interaction with amino acid transporters on neuronal cells. It is known to interact with taurine transport systems. Taurine is an amino acid found in high concentrations in excitable tissues, and its transport is crucial for neuronal function. nih.gov The interaction of L-cysteic acid with these transporters can affect the intracellular concentration of taurine, thereby influencing neuronal excitability and other taurine-dependent processes.

This compound acts as a competitive inhibitor of certain amino acid transporters. nih.gov A notable example is its interaction with the bacterial aspartate:alanine antiporter (AspT) from Tetragenococcus halophilus. nih.govnih.gov This antiporter is responsible for the exchange of extracellular L-aspartate for intracellular L-alanine. nih.govnih.gov Kinetic studies using AspT reconstituted in liposomes have shown that L-cysteic acid, along with its D-enantiomer and L-cysteine sulfinic acid, strongly and competitively inhibits the self-exchange of L-aspartate. nih.gov The inhibition by these aspartate analogs was significantly more potent for L-aspartate exchange compared to L-alanine exchange. nih.gov This selective inhibition suggests that the binding sites for L-aspartate and L-alanine within the AspT transporter are distinct. nih.gov

| Inhibitor | Reaction Inhibited | Inhibition Constant (Ki) |

| L-Cysteic acid | L-Aspartate self-exchange | Strong Inhibition (exact Ki not specified) nih.gov |

| D-Cysteic acid | L-Aspartate self-exchange | Strongest Inhibitor nih.gov |

| D-Cysteic acid | L-Alanine self-exchange | Weak Inhibition nih.gov |

| L-Cysteine | L-Aspartate self-exchange | 2.0 ± 0.2 mM nih.gov |

| L-Cysteine | L-Alanine self-exchange | 20 ± 2.7 mM nih.gov |

Enzyme-Ligand Interactions and Mechanistic Studies

The interaction of ligands with enzymes is fundamental to understanding their biological function. researchgate.netresearchgate.net This involves analyzing the binding affinity and the specific interactions within the enzyme's active site. researchgate.netresearchgate.net

Peptide Deformylase (PDF): This metalloenzyme is essential for bacterial viability, removing the N-formyl group from newly synthesized polypeptides. nih.govnih.gov Its active site contains a metal ion (typically Fe2+, but can be substituted by Ni2+ or Zn2+) coordinated by two histidines from a conserved HEXXH motif. nih.govnih.gov The S1' pocket of the active site is well-conserved across different bacterial species. nih.gov Inhibitors of PDF often chelate the metal ion and form hydrogen bonds with conserved residues in the active site. A molecule like this compound, with its carboxylate and sulfonate groups, could potentially interact with the positively charged metal ion and surrounding residues.

M-Phase Inducer Phosphatase 2 (CDC25B): This dual-specificity phosphatase plays a crucial role in cell cycle regulation by dephosphorylating and activating cyclin-dependent kinases (CDKs). uniprot.orgnih.govuniprot.orgmdpi.com The active site of CDC25 phosphatases contains a critical cysteine residue that acts as a nucleophile in the dephosphorylation reaction. mdpi.com The binding of regulatory proteins like 14-3-3 can influence the localization and activity of CDC25. nih.gov Inhibitors of CDC25 often target the catalytic cysteine or the surrounding phosphate-binding loop. mdpi.com

Beta-lactamase: These enzymes confer bacterial resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. mdpi.comnih.govnih.govmdpi.com They are classified into four classes (A, B, C, and D). mdpi.comnih.gov Classes A, C, and D are serine β-lactamases, where an active site serine acts as the nucleophile. mdpi.comnih.gov Class B enzymes are metallo-β-lactamases that utilize zinc ions to activate a water molecule for hydrolysis. mdpi.com Inhibitors of β-lactamases, such as clavulanic acid and tazobactam, often form a covalent bond with the active site serine or chelate the zinc ions. mdpi.comnih.gov

Sugar-phosphate isomerase: This class of enzymes catalyzes the interconversion of sugar phosphates, such as glucose-6-phosphate and fructose-6-phosphate (B1210287) in glycolysis. The active site typically contains acidic and basic residues that facilitate the proton transfer required for the isomerization reaction.

Methylaspartate ammonia-lyase (MAL): This enzyme catalyzes the reversible elimination of ammonia (B1221849) from L-threo-3-methylaspartate to form mesaconate. uniprot.org It is involved in the glutamate (B1630785) fermentation pathway in some bacteria. uniprot.org The active site binds a divalent metal ion, such as Mg2+, which is essential for catalysis. uniprot.org The enzyme can also act on other substrates like L-aspartate. uniprot.org The binding of the substrate involves interactions with the metal ion and several amino acid residues within the active site. uniprot.org

Implications for Enzyme Catalysis

This compound, also known as L-cysteic acid or simply cysteate in its L-isomeric form, plays a significant role in enzyme catalysis, primarily as a substrate for a specific class of enzymes. Its interaction with these enzymes is crucial for the biosynthesis of taurine, an important sulfonic acid with numerous physiological roles.

The primary enzyme that acts upon this compound is cysteine sulfinic acid decarboxylase (CSAD) , also referred to as cysteic acid decarboxylase (CADCase). nih.gov This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme catalyzes the decarboxylation of L-cysteate to form taurine and carbon dioxide. uniprot.org This reaction is a key step in the taurine biosynthetic pathway in mammals. biorxiv.org

CSAD exhibits a degree of substrate specificity. While its preferred substrate is L-cysteine sulfinic acid (3-sulfino-L-alanine), it also efficiently catalyzes the decarboxylation of L-cysteate. uniprot.orguniprot.org Research on bovine brain has shown that the purified enzyme can utilize both L-cysteic acid and L-cysteine sulfinic acid as substrates. nih.gov In contrast, CSAD does not show decarboxylation activity towards L-glutamate. nih.govuniprot.org

The kinetic parameters of this enzymatic reaction have been investigated. For instance, studies with bovine brain CSAD have determined the Michaelis constant (Km) for L-cysteic acid to be 0.22 mM. nih.gov The Km value for L-cysteine sulfinic acid with the same enzyme was found to be 0.18 mM, indicating a slightly higher affinity for the latter. nih.gov Another key enzyme, glutamate decarboxylase (GAD), can also decarboxylate L-cysteic acid, although with a much lower affinity, having a Km value of 5.4 mM. nih.gov

Furthermore, certain molecules structurally related to this compound can act as inhibitors of CSAD. Homocysteic acid, for example, has been shown to inhibit the formation of hypotaurine (B1206854) from cysteine sulfinic acid, a reaction also catalyzed by CSAD. nih.gov This inhibition suggests a competitive interaction at the enzyme's active site.

The table below summarizes the key enzymes that interact with this compound and their catalytic functions.

| Enzyme | Common Name(s) | Action on this compound | Product |

| Cysteine sulfinic acid decarboxylase | CSAD, Cysteic acid decarboxylase (CADCase) | Substrate (Decarboxylation) | Taurine |

| Glutamate decarboxylase | GAD | Substrate (Decarboxylation) | Taurine |

The following table presents the kinetic parameters for the interaction of decarboxylases with this compound and related substrates.

| Enzyme | Substrate | Km (mM) |

| Cysteine sulfinic acid decarboxylase | L-cysteic acid | 0.22 |

| Cysteine sulfinic acid decarboxylase | L-cysteine sulfinic acid | 0.18 |

| Glutamate decarboxylase | L-cysteic acid | 5.4 |

| Glutamate decarboxylase | L-cysteine sulfinic acid | 5.2 |

| Glutamate decarboxylase | L-glutamate | 1.6 |

Chemical Synthesis and Derivatization Strategies for 2r 3 Amino 2 Sulfopropanoic Acid

Asymmetric Synthesis Methodologies

The primary and most direct route to obtaining enantiomerically pure (2R)-3-amino-2-sulfopropanoic acid is through the oxidation of L-cystine or L-cysteine. nih.govwikipedia.org A common and efficient method involves the use of chlorine in an aqueous medium. nih.govresearchgate.net This strong oxidizing agent effectively converts the thiol or disulfide functionality into a sulfonic acid group, yielding L-cysteic acid.

Another approach involves the synthesis of D,L-cysteic acid S-chlorides, which can then be used to produce various derivatives. bas.bg While this method may not directly yield the enantiomerically pure (2R) form, it provides a versatile intermediate for further chemical modifications.

Functional Group Protection and Deprotection in Peptide Chemistry

The incorporation of this compound into peptide chains requires careful consideration of protecting group strategies, a cornerstone of solid-phase peptide synthesis (SPPS). nih.govnih.gov The choice of protecting groups for the amino and sulfonic acid functionalities is critical to prevent unwanted side reactions during peptide elongation. nih.gov

Utility of Fmoc-L-3-sulfoalanine in Solid-Phase Peptide Synthesis

For Fmoc-based SPPS, the N-α-amino group is temporarily protected with the fluorenylmethyloxycarbonyl (Fmoc) group. nih.govuci.edu This base-labile protecting group is stable to the acidic conditions often used for side-chain deprotection. The derivative, Fmoc-L-cysteic acid, is a key building block for introducing this unusual amino acid into a peptide sequence. medchemexpress.compeptide.com

The sulfonic acid group of cysteic acid is highly acidic and generally does not require protection during standard Fmoc-SPPS coupling reactions. However, for specific applications or to improve solubility and handling, side-chain protection can be employed. The stability of the sulfo group is a significant advantage, as it is resistant to the repetitive mild basic conditions used for Fmoc removal and the strong acidic conditions, such as trifluoroacetic acid (TFA), used for final cleavage from the resin and deprotection of other side chains. sigmaaldrich.comrsc.org

The use of Fmoc-L-cysteic acid allows for its direct incorporation into peptides, where it can act as a mimic of phosphorylated or carboxylated amino acids due to its negative charge and tetrahedral geometry.

Reactivity Profiles and Chemical Modifications

The chemical reactivity of this compound is dominated by its two primary functional groups: the amino group and the sulfonic acid group. The amino group allows for standard peptide bond formation.

The sulfonic acid group is a strong acid and is typically unreactive under standard peptide synthesis conditions. However, it can be converted into more reactive species, such as sulfonyl chlorides. bas.bg Treatment of protected cysteic acid with reagents like thionyl chloride can generate the corresponding sulfonyl chloride, which can then be reacted with various nucleophiles, such as amines, to form sulfonamides. bas.bg This approach allows for the synthesis of a diverse range of cysteic acid analogs with modified side chains.

Design of Analogues for Structure-Function Elucidation (e.g., as an unusual amino acid analog)

The unique properties of this compound make it a valuable tool for designing peptide and protein analogs to probe structure-function relationships. nih.govp3bio.com Its sulfonic acid side chain can serve as a stable mimic of post-translationally modified amino acids, such as phosphoserine or phosphotyrosine, which are often labile. nih.gov

By substituting a native amino acid with cysteic acid, researchers can investigate the role of a negative charge at a specific position within a peptide or protein. This is particularly useful in studying protein-protein interactions, enzyme mechanisms, and signal transduction pathways that are regulated by phosphorylation.

Furthermore, the sulfonic acid side chain can be derivatized to create a library of analogs with varying steric and electronic properties. For instance, conversion to sulfonamides introduces a new vector for chemical modification, allowing for the exploration of a wider chemical space. bas.bg These analogs can be used to develop novel therapeutic peptides or to better understand the molecular basis of protein function.

Advanced Analytical Methodologies in 2r 3 Amino 2 Sulfopropanoic Acid Research

Chromatographic Separations and Mass Spectrometry (LC/MS, HPLC, UPLC)

Liquid chromatography coupled with mass spectrometry (LC/MS) stands as a powerful and indispensable tool for the analysis of (2R)-3-amino-2-sulfopropanoic acid. This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) with the sensitive and specific detection provided by mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating this compound from other amino acids and components in a sample mixture. The separation is typically achieved using reversed-phase or ion-exchange chromatography. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. For highly polar molecules like this compound, derivatization is often employed to enhance retention and improve chromatographic resolution. Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be automated, simplifying the analytical process. shimadzu.com Post-column derivatization is another approach, though it can be more time-consuming. shimadzu.com The purity of standards, such as those for related compounds, is often confirmed to be greater than 95% by HPLC. lgcstandards.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher pressures. UPLC is particularly beneficial for the rapid analysis of complex samples containing numerous amino acids.

Mass Spectrometry (MS) , when coupled with LC, provides highly sensitive and specific detection of this compound. Tandem mass spectrometry (MS/MS) is frequently used for quantification and structural confirmation. This involves the selection of a specific precursor ion (the molecular ion of the derivatized amino acid) and its fragmentation to produce characteristic product ions, enhancing the specificity of the analysis. rsc.org This is especially crucial for distinguishing between isomers, which can be a significant challenge in amino acid analysis. mdpi.comnih.gov Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of highly polar compounds like amino acids as it uses a high organic content mobile phase, which is advantageous for electrospray ionization (ESI) in MS. mdpi.com

The combination of these techniques allows for the development of robust and sensitive methods for the determination of this compound in various fields, including pharmaceutical and food sciences. shimadzu.com

Table 1: Comparison of Chromatographic Techniques for Amino Acid Analysis

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower | Higher |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are the most common NMR techniques used.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the protons in this compound are influenced by the neighboring sulfonate, amine, and carboxylic acid groups.

¹³C NMR provides information about the different carbon atoms in the molecule. The specific chemical shifts of the carbons in the aliphatic chain and the carboxyl group are characteristic of the compound.

Applications in Quantitative Amino Acid Profiling as an Internal Standard

In quantitative amino acid analysis, particularly using LC-MS, the use of an internal standard is critical for achieving accurate and precise results. An internal standard is a compound that is added in a known amount to both the calibration standards and the unknown samples. It helps to correct for variations in sample preparation, injection volume, and instrument response.

This compound, or its isotopically labeled counterparts, can serve as an excellent internal standard for the quantification of other amino acids in biological samples. The ideal internal standard should have similar chemical and physical properties to the analytes of interest but be distinguishable by the detector, which is readily achieved with isotopically labeled compounds and a mass spectrometer.

For instance, a stable isotope-labeled version of a related compound, (2R)-3-Amino-2-fluoropropanoic Acid-13C3, is used as an analogue in the study of drug catabolism. lgcstandards.com This highlights the principle of using structurally similar, isotopically labeled compounds as internal standards. The use of an internal standard is a cornerstone of robust quantitative methods, such as those employing isotope dilution mass spectrometry, which is considered a gold standard for accuracy. rsc.org The application of a three-phase chromatographic method for δ13C analysis of amino acids also underscores the importance of precise quantification in amino acid research. researchgate.net

Table 2: Ideal Properties of an Internal Standard for Amino Acid Analysis

| Property | Rationale |

| Structural Similarity | Ensures similar behavior during sample preparation and chromatography. |

| Co-elution (or close elution) | Minimizes the effect of matrix-induced signal suppression or enhancement. |

| Not naturally present in the sample | Avoids interference with the measurement of endogenous analytes. |

| Mass difference from analytes | Allows for distinct detection by the mass spectrometer. |

Techniques for Investigating Protein-Ligand Interactions

Understanding how this compound interacts with proteins is fundamental to elucidating its potential biological roles. Several advanced techniques are employed to study these protein-ligand interactions, providing insights into binding affinity, specificity, and the structural basis of the interaction.

Mass Spectrometry (MS)-Based Methods: Mass spectrometry has emerged as a powerful tool for studying non-covalent protein-ligand complexes. nih.gov Techniques such as native MS allow for the direct observation of the intact protein-ligand complex, providing information on binding stoichiometry. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal conformational changes in a protein upon ligand binding by monitoring the rate of deuterium (B1214612) uptake. nih.gov Chemical cross-linking coupled with MS can identify the specific amino acid residues at the binding interface. nih.gov

Molecular Docking and Simulation: Computational methods like molecular docking are used to predict the preferred binding orientation of a ligand to a protein. researchgate.net These in silico approaches can help to identify key amino acid residues involved in the interaction and estimate the binding affinity. researchgate.net Molecular dynamics simulations can further explore the stability of the protein-ligand complex over time. researchgate.net Visualization tools are then used to analyze the three-dimensional nature of these interactions, highlighting features such as hydrogen bonds and hydrophobic contacts. researchgate.net

Other Biophysical Techniques: While not explicitly detailed for this compound in the search results, other standard biophysical techniques for studying protein-ligand interactions include:

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): A label-free optical technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein, allowing for the determination of association and dissociation rate constants.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These high-resolution structural biology techniques can provide an atomic-level picture of the protein-ligand complex, revealing the precise binding mode and the specific interactions that stabilize the complex.

These advanced analytical and biophysical methods are essential for a comprehensive understanding of the chemistry and potential biological significance of this compound.

Computational and Structural Biology of 2r 3 Amino 2 Sulfopropanoic Acid

Stereochemical Analysis and Chiral Recognition

The stereochemistry of (2R)-3-amino-2-sulfopropanoic acid is defined by the (R) configuration at the α-carbon, which is analogous to the L-configuration of proteinogenic amino acids. sigmaaldrich.com This specific three-dimensional arrangement is crucial for its biological activity and molecular recognition by enzymes and receptors. The IUPAC name for this compound is (2R)-2-amino-3-sulfopropanoic acid. nih.gov

Chiral recognition, a fundamental process in biology, involves the differential interaction of a chiral molecule with enantiomers. Studies have demonstrated that liposomes composed of L-phospholipids can selectively recognize various L-amino acids over their D-enantiomers. nih.gov This recognition is mediated by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov While direct studies on the chiral recognition of this compound by such systems are not extensively documented, the principles governing amino acid recognition suggest that its distinct stereochemistry would be a key determinant in its binding to chiral surfaces and macromolecules. nih.gov The development of chiral ionic liquids derived from amino acid esters has also opened new avenues for studying and achieving chiral separations, highlighting the importance of stereoisomerism in molecular interactions. wiley.com

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C3H7NO5S·H2O | ontosight.ai |

| Molecular Weight | 187.17 g/mol | sigmaaldrich.com |

| Appearance | White to faint yellow powder or crystals | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 267 °C (decomposes) | sigmaaldrich.comchemicalbook.com |

| Optical Activity [α]20/D | +7.5±0.5°, c = 5% in H2O | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water | sigmaaldrich.comontosight.ai |

Solution State Conformations and Protonation Equilibria

In aqueous solution, this compound exists as a zwitterion, with a protonated amino group (NH3+) and a deprotonated sulfonate group (SO3-). wikipedia.org The conformation of the molecule in solution is flexible, influenced by intramolecular electrostatic interactions and hydrogen bonding. The protonation state of its ionizable groups—the carboxylic acid, the amino group, and the sulfonic acid group—is dependent on the pH of the solution.

The pKa values of ionizable groups in a molecule can be significantly perturbed by the electrostatic influence of neighboring charges. researchgate.net In a protein environment, for instance, the pKa of an amino acid side chain can be shifted by several pH units due to the proximity of other charged residues. researchgate.netnih.gov This phenomenon, known as charge regulation, is crucial for enzyme catalysis and protein stability. nih.gov

For this compound, the strongly negative charge of the sulfonate group would be expected to influence the pKa of the nearby amino and carboxyl groups. The negative charge will stabilize the protonated (positively charged) state of the amino group, thereby lowering its pKa, making it a stronger acid. Conversely, it would destabilize the deprotonated (negatively charged) state of the carboxyl group, raising its pKa and making it a weaker acid. This intramolecular electrostatic interaction is a key determinant of the molecule's net charge at a given pH. Resonance effects can also play a role in stabilizing charge and influencing acidity. libretexts.org

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biomolecules at an atomic level. nih.govnih.gov These simulations can provide detailed insights into the conformational changes, flexibility, and binding interactions of a ligand like this compound when it forms a complex with a protein. frontiersin.orgmdpi.com

MD simulations of protein-ligand complexes typically involve calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of individual residues. researchgate.net By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and electrostatic interactions, that contribute to the binding affinity and specificity. frontiersin.org While specific MD studies focusing on this compound were not found in the search results, the general applicability of this technique to study protein-ligand interactions is well-established for various systems, including those involving cysteine proteases and other enzymes. nih.govmdpi.com

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. nih.gov These calculations can provide valuable information about molecular orbitals, electron density distribution, and the nature of chemical bonds.

For this compound, quantum chemical calculations could be used to:

Determine the partial charges on each atom, providing a quantitative measure of the molecule's polarity and electrostatic potential.

Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its chemical reactivity.

Calculate theoretical spectroscopic properties, which can be compared with experimental data to validate the computational model. nih.gov

Although specific quantum chemical studies on this compound are not detailed in the provided search results, the methodology is widely applied to other amino acids and organic molecules to elucidate their electronic properties and reactivity. nih.gov

Perspectives and Future Research Directions on 2r 3 Amino 2 Sulfopropanoic Acid

Identification of Novel Biological Roles and Signaling Pathways

L-cysteic acid is recognized as a metabolic intermediate, primarily formed through the oxidation of L-cysteine. wikipedia.org It serves as a precursor in the biosynthesis of taurine (B1682933) in some organisms and is involved in the broader metabolism of cysteine and methionine. ontosight.aihmdb.ca In humans, it is implicated in taurine and hypotaurine (B1206854) metabolism. hmdb.ca However, beyond these established roles, its potential involvement in cellular signaling and other biological processes is largely uncharted territory, representing a significant frontier for future research.

Emerging evidence suggests that L-cysteic acid may possess functions beyond simple metabolism, potentially acting as a therapeutic agent in conditions linked to oxidative stress and inflammation. ontosight.aiopenaccesspub.org Its antioxidant properties, likely stemming from its sulfur-containing structure, warrant further investigation. openaccesspub.org Future studies should aim to identify specific signaling pathways modulated by L-cysteic acid. Does it act as a signaling molecule itself, perhaps by binding to specific receptors or influencing the activity of signaling proteins? Investigating its effect on pathways sensitive to oxidative state, such as the Nrf2 or NF-κB pathways, could yield significant insights. Research into its potential as a neurotransmitter or neuromodulator, given its structural similarity to other neuroactive amino acids, is also a compelling avenue.

Discovery of Undiscovered Enzymatic Partners

The metabolic fate of L-cysteic acid is dictated by the enzymes that interact with it. Currently, a few key enzymatic partners have been identified. In humans, L-cysteic acid can be converted to taurine by the action of cysteine sulfinic acid decarboxylase and glutamate (B1630785) decarboxylase 1. hmdb.ca Another key enzyme, L-cysteate sulfo-lyase, catalyzes its conversion into pyruvate (B1213749), and sulfite. wikipedia.org

However, the Human Metabolome Database suggests its participation in a broader range of enzymatic reactions, indicating that more partners likely exist. hmdb.ca The discovery of these undiscovered enzymes is crucial for a complete understanding of L-cysteic acid's metabolic network and its regulation. Advanced proteomic techniques, such as affinity purification-mass spectrometry using L-cysteic acid analogues as bait, could be employed to identify novel interacting proteins. Computational approaches, including molecular docking and sequence homology searches based on known amino acid-metabolizing enzymes, could also predict potential candidates for experimental validation.

Table 1: Known and Potential Enzymatic Partners of (2R)-3-amino-2-sulfopropanoic acid

| Enzyme Name | Known/Potential | Function | Reference |

|---|---|---|---|

| Cysteine sulfinic acid decarboxylase | Known | Converts L-cysteic acid to taurine. | hmdb.ca |

| Glutamate decarboxylase 1 | Known | Converts L-cysteic acid to taurine. | hmdb.ca |

| L-cysteate sulfo-lyase | Known | Converts L-cysteic acid to pyruvate and sulfite. | wikipedia.org |

| Cysteine dioxygenase | Potential | Involved in the upstream production of cysteine sulfinic acid, a precursor to cysteic acid. | nih.gov |

| Cysteine transaminase | Potential | Part of cysteine metabolism that could indirectly influence cysteic acid levels. | wikipedia.org |

Development of Advanced Chemical Probes and Biosensors

A significant bottleneck in studying the spatio-temporal dynamics of L-cysteic acid in living systems is the lack of specific detection tools. While numerous probes and biosensors have been developed for its precursor, cysteine, there is a notable absence of such tools designed specifically for L-cysteic acid. rsc.orgnih.govresearchgate.net Future research must prioritize the development of advanced chemical probes and biosensors to enable real-time monitoring of L-cysteic acid in cells and tissues.

These tools would allow researchers to visualize its subcellular localization, track its concentration changes in response to stimuli, and identify its precise roles in physiological and pathological processes. Methodologies that have been successful for other amino acids could be adapted. nih.govresearchgate.netmdpi.com For example, fluorescent probes could be designed based on a specific chemical reaction between a fluorophore and the unique sulfo-group of L-cysteic acid. Electrochemical biosensors could be developed by immobilizing a specific enzyme, like L-cysteate sulfo-lyase, onto an electrode to generate a measurable signal upon reaction with L-cysteic acid. mdpi.com

Table 2: Potential Technologies for L-cysteic acid Probe and Biosensor Development

| Technology | Principle | Potential Application for L-cysteic acid | Reference |

|---|---|---|---|

| Fluorescent Probes | A specific chemical reaction with the target molecule induces a change in fluorescence ("turn-on" or "turn-off"). | Design a probe that reacts selectively with the sulfonic acid group of L-cysteic acid to enable live-cell imaging. | researchgate.netnih.gov |

| Electrochemical Biosensors | An immobilized bioreceptor (e.g., an enzyme) interacts with the analyte, producing an electrical signal (amperometric, potentiometric). | Immobilize L-cysteate sulfo-lyase on an electrode to detect L-cysteic acid by measuring the byproducts of its enzymatic degradation. | researchgate.netmdpi.com |

| Molecularly Imprinted Polymers (MIPs) | Synthetic polymers are created with cavities that are sterically and chemically complementary to the target molecule. | Develop MIP-based sensors for highly selective binding and quantification of L-cysteic acid in complex biological samples. | nih.gov |

Integration into Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating diverse datasets. nih.govox.ac.uk To fully comprehend the role of L-cysteic acid, it must be accurately represented within systems-level models, such as genome-scale metabolic models (GEMs). nih.gov This requires a comprehensive dataset encompassing its metabolic reactions, enzymatic partners, and regulatory interactions.

Table 3: Omics Data for Systems Biology Integration of L-cysteic acid

| Omics Type | Data Provided | Application to L-cysteic acid Research | Reference |

|---|---|---|---|

| Genomics | DNA sequence information. | Identify genes encoding for enzymes potentially involved in L-cysteic acid metabolism. | nih.gov |

| Transcriptomics | Gene expression levels (mRNA). | Quantify changes in the expression of genes related to L-cysteic acid metabolism under various conditions. | nih.gov |

| Proteomics | Protein abundance and modifications. | Identify and quantify enzymes directly interacting with L-cysteic acid and their post-translational modifications. | nih.gov |

| Metabolomics | Metabolite concentrations and fluxes. | Measure levels of L-cysteic acid and related metabolites to understand metabolic flux and network responses. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-3-amino-2-sulfopropanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of chiral sulfonic acid derivatives like this compound often involves multi-step processes, including sulfonation, asymmetric catalysis, and protecting group strategies. For example, in analogous compounds (e.g., aziridine-2-carboxylic acid derivatives), stereochemical control is achieved using chiral auxiliaries or enzymatic resolution . Key steps include:

- Sulfonation : Introducing the sulfonic acid group via reaction with sulfur trioxide derivatives under controlled pH.

- Asymmetric Amination : Using chiral catalysts (e.g., Rhodium-BINAP complexes) to ensure the (2R) configuration.

- Purification : HPLC or chiral column chromatography to isolate enantiomerically pure products (>98% ee).

- Validation : Circular dichroism (CD) spectroscopy and X-ray crystallography for stereochemical confirmation .

Q. How can the physicochemical properties of this compound be characterized?

- Methodological Answer :

- Acid Dissociation Constants (pKa) : Use potentiometric titration to determine sulfonic acid (-SO3H) and amino (-NH2) group pKa values. For sulfonic acids, typical pKa ranges are 1.5–2.5, while amino groups range from 9–10 .

- Solubility : Measure solubility in water and organic solvents (e.g., DMSO, ethanol) using gravimetric or UV-Vis methods.

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C common for sulfonic acids) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from:

- Tautomerism : The sulfonic acid group may exist in equilibrium with its conjugate base, altering peak positions. Use deuterated solvents (D2O) and pH-controlled conditions to stabilize the desired form .

- Impurity Interference : LC-MS/MS with high-resolution mass analyzers (e.g., Orbitrap) can differentiate between isobaric species.

- Dynamic Effects : Variable-temperature NMR to identify rotamers or conformational isomers .

Q. How does the sulfonic acid group influence enzyme inhibition compared to carboxylate or phosphonate analogs?

- Methodological Answer : The sulfonic acid group’s strong acidity and rigidity make it a potent enzyme inhibitor. Comparative studies involve:

- Kinetic Assays : Measure IC50 values against target enzymes (e.g., proteases, kinases) using fluorogenic substrates.

- Structural Analysis : Co-crystallize the compound with enzymes (e.g., via X-ray crystallography) to map binding interactions. Sulfonate groups often form hydrogen bonds with catalytic residues (e.g., Lys, Arg) .

- Computational Modeling : MD simulations to compare binding free energies with carboxylate/phosphonate analogs .

Key Research Challenges

- Stereochemical Stability : The sulfonic acid group’s electron-withdrawing nature may lead to racemization during synthesis. Mitigate by using low-temperature reactions and inert atmospheres .

- Biological Permeability : The compound’s high polarity limits cell membrane penetration. Consider prodrug strategies (e.g., esterification) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.